5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine
Overview
Description
5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine is the 15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models . The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites has rendered this enzyme a target for pharmacological research .
Mode of Action
The compound interacts with its target, ALOX15, in a substrate-specific manner . In silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model, in which the inhibitor occupies the substrate-binding pocket of one monomer, whereas the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer, indicated that chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions . This interaction induces a reduced inhibitory potency .
Biochemical Pathways
The compound affects the biochemical pathways involving ALOX15. The enzyme ALOX15 plays a significant role in the metabolism of linoleic acid and arachidonic acid . By inhibiting ALOX15, the compound can potentially alter the production of metabolites derived from these fatty acids, thereby affecting the associated biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on ALOX15. By inhibiting this enzyme, the compound can potentially modulate the production of metabolites derived from linoleic acid and arachidonic acid . This modulation could have downstream effects on various cellular processes, including those involved in inflammation and cancer .
Biochemical Analysis
Biochemical Properties
5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the notable interactions is with monoamine oxidase A (MAO-A), where it acts as an inhibitor . This inhibition is significant because MAO-A is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, this compound can potentially increase the levels of these neurotransmitters, which may contribute to its antidepressant effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce cognitive damage and improve neuropsychic behavior in mice, suggesting its potential role in neuroprotection . Additionally, it has been linked to the normalization of ATPase activity, which is crucial for maintaining cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of MAO-A, leading to increased levels of neurotransmitters . Furthermore, it interacts with serotonergic pathways, as evidenced by the negation of its antidepressant-like action with the administration of serotonin receptor antagonists . The compound also influences the nitric oxide (NO) system, as its activity is inhibited by L-arginine pretreatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability in various experimental conditions, with no significant signs of degradation . Long-term studies have indicated that it does not cause toxicity or adverse changes in oxidative parameters, even at high doses . These findings suggest that this compound is a stable and safe compound for extended use in research settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that even at high doses of 300 mg/kg, the compound does not exhibit signs of toxicity . Its antidepressant-like effects are dose-dependent, with higher doses leading to more pronounced behavioral changes
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-A, influencing the metabolism of neurotransmitters . Additionally, its effects on ATPase activity suggest a role in cellular energy metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported through specific transporters or binding proteins, although detailed studies on its transport mechanisms are limited . Its distribution within tissues and cells can influence its localization and accumulation, affecting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic targets.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-9(10)12-14-8/h2-5H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHLMLNHUBNHGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.